Vatalanib metabolite M17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

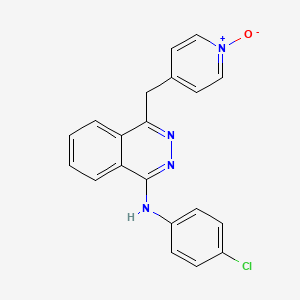

Vatalanib metabolite M17 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, a critical process in tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vatalanib and its metabolites, including metabolite M17, involves complex organic reactions. Vatalanib is synthesized through a series of steps that include the formation of phthalazine derivatives and subsequent modifications to introduce specific functional groups . The exact synthetic route for metabolite M17 is not explicitly detailed in the available literature, but it is likely derived from the parent compound through metabolic processes involving oxidative reactions .

Industrial Production Methods: Industrial production of Vatalanib involves large-scale organic synthesis techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization . The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Vatalanib and its metabolites, including M17, primarily undergo oxidative metabolism

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Vatalanib include various oxidizing agents, solvents like tetrahydrofuran, and catalysts that facilitate the reaction . The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yield and purity.

Major Products Formed: The major products formed from the oxidative metabolism of Vatalanib include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378 . These metabolites contribute to the overall systemic exposure of the drug but do not exhibit significant biological activity.

Scientific Research Applications

Vatalanib metabolite M17, like its parent compound, is primarily studied for its potential in cancer therapy. The compound’s ability to inhibit vascular endothelial growth factor receptors makes it a valuable tool in researching angiogenesis and tumor growth . Additionally, Vatalanib and its metabolites are used in preclinical and clinical studies to evaluate their efficacy and safety in treating various solid tumors, including colorectal cancer and non-small cell lung cancer .

Mechanism of Action

Vatalanib metabolite M17 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors . This inhibition prevents the activation of signaling pathways that promote angiogenesis, thereby restricting the growth and spread of tumors. The molecular targets of Vatalanib include vascular endothelial growth factor receptors 1, 2, and 3, as well as platelet-derived growth factor receptors and c-KIT .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Vatalanib include other tyrosine kinase inhibitors such as Sunitinib, Sorafenib, and Pazopanib . These compounds also target vascular endothelial growth factor receptors and are used in the treatment of various cancers.

Uniqueness: Vatalanib metabolite M17 is unique in its specific inhibition profile and metabolic pathway. Unlike some other tyrosine kinase inhibitors, Vatalanib and its metabolites are rapidly metabolized and excreted, which may influence their efficacy and safety profiles . Additionally, the combination of Vatalanib with other therapeutic agents, such as everolimus, has shown potential in enhancing its antitumor activity .

Properties

CAS No. |

212142-21-7 |

|---|---|

Molecular Formula |

C20H15ClN4O |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-[(1-oxidopyridin-1-ium-4-yl)methyl]phthalazin-1-amine |

InChI |

InChI=1S/C20H15ClN4O/c21-15-5-7-16(8-6-15)22-20-18-4-2-1-3-17(18)19(23-24-20)13-14-9-11-25(26)12-10-14/h1-12H,13H2,(H,22,24) |

InChI Key |

SUSIWFZJVWQRLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=[N+](C=C4)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.